4-[5,7-Dimethyl-3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol
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Overview
Description
4-[5,7-Dimethyl-3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5,7-Dimethyl-3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial .
Chemical Reactions Analysis
Types of Reactions
4-[5,7-Dimethyl-3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
4-[5,7-Dimethyl-3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5,7-Dimethyl-3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their selective cyclooxygenase-2 inhibitory properties.
Imidazo[1,2-a]pyridines: These compounds are recognized for their wide range of applications in medicinal chemistry and material science.
Uniqueness
4-[5,7-Dimethyl-3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol is unique due to its specific substitution pattern and the presence of the methoxyphenol group, which can impart distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C22H22N4O2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-[5,7-dimethyl-3-(2-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C22H22N4O2/c1-13-7-5-6-8-17(13)24-21-20(16-9-10-18(27)19(12-16)28-4)25-22-23-14(2)11-15(3)26(21)22/h5-12,24,27H,1-4H3 |
InChI Key |
VLWXDEZHXIBKHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C(=CC(=N3)C)C)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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